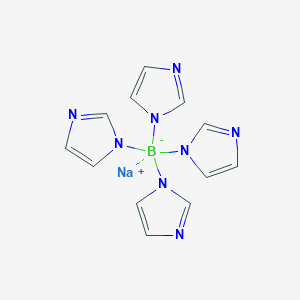
Sodium tetrakis(1-imidazolyl)borate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sodium tetrakis(1-imidazolyl)borate involves straightforward methods that yield the compound in high purity. It has been prepared in very high yield by syntheses that are easy to perform in situ, demonstrating its accessibility for research and practical applications (Chao & Moore, 1978).
Molecular Structure Analysis
The molecular structure of sodium tetrakis(1-imidazolyl)borate has been the subject of extensive study, with analyses revealing its coordination to metal ions and the ability to form various network solids. These studies have highlighted the versatility of tetrakis(imidazolyl)borate as a ligand in constructing metal-organic frameworks with different network structures and degrees of hydrogen bonding (Hamilton et al., 2003).
Chemical Reactions and Properties
Sodium tetrakis(1-imidazolyl)borate participates in reactions forming precipitates with various cations, including hydrogen and divalent cations. Its reactivity has been leveraged in analytical chemistry for the gravimetric determination of hydrogen ion and the precipitation of deuterium cations, showcasing its utility in chemical analysis (Hockman et al., 1981).
Physical Properties Analysis
The compound's physical properties, such as solubility and precipitate formation with specific cations, underline its analytical and synthetic utility. The ability to form water-insoluble precipitates with a range of cations has been particularly noted, further emphasizing its role in analytical procedures and materials science.
Chemical Properties Analysis
The chemical properties of sodium tetrakis(1-imidazolyl)borate, including its ability to act as a novel gravimetric reagent for hydrogen ion and to form coordination polymers with alkaline earth metals, have been extensively documented. These properties make it a valuable tool in the development of new materials and analytical methods (Chao & Moore, 1978); (Hamilton et al., 2003).
Applications De Recherche Scientifique
Synthesis of Zwitterionic Molecules
- Summary of Application: Sodium tetrakis(1-imidazolyl)borate is used in the synthesis of zwitterionic molecules . Zwitterionic molecules are electrically neutral compounds that have both positive and negative charges. They are important in many biological processes and are used in the development of new materials .
Preparation of Poly(imidazolyl)borate Organotin(IV) Complex
- Summary of Application: Sodium tetrakis(1-imidazolyl)borate is used in the preparation of poly(imidazolyl)borate organotin(IV) complex . Organotin(IV) complexes have applications in various fields such as catalysis, biomedicine, and materials science.
Precipitation of Deuterium Cations
- Summary of Application: Sodium tetrakis(1-imidazolyl)borate is used in the precipitation of deuterium cations . Deuterium is a stable isotope of hydrogen and is used in various applications such as nuclear fusion, tracing, and neutron moderation.
Synthesis of Organotin(IV) Complexes
- Summary of Application: Sodium tetrakis(1-imidazolyl)borate is used in the synthesis of organotin(IV) complexes . Organotin(IV) complexes have applications in various fields such as catalysis, biomedicine, and materials science .
Precipitation of Hydrogen Cations
Safety And Hazards
Propriétés
IUPAC Name |
sodium;tetra(imidazol-1-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BN8.Na/c1-5-18(9-14-1)13(19-6-2-15-10-19,20-7-3-16-11-20)21-8-4-17-12-21;/h1-12H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRFSDYWKKOQMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](N1C=CN=C1)(N2C=CN=C2)(N3C=CN=C3)N4C=CN=C4.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BN8Na | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635570 | |
| Record name | Sodium tetra(1H-imidazol-1-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium tetrakis(1-imidazolyl)borate | |
CAS RN |
68146-65-6 | |
| Record name | Sodium tetra(1H-imidazol-1-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium tetrakis(1-imidazolyl)borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





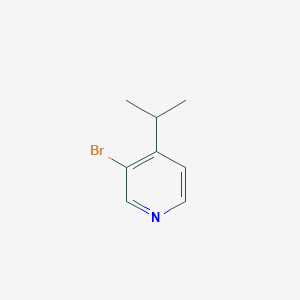
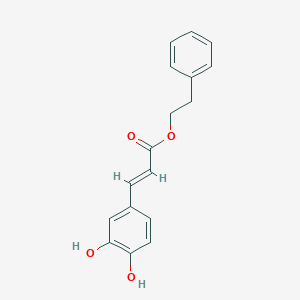

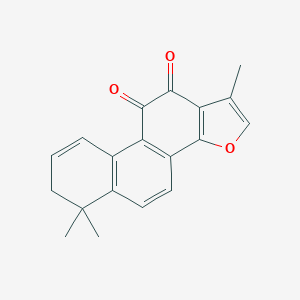
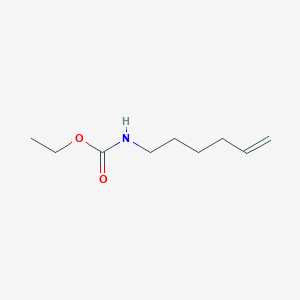
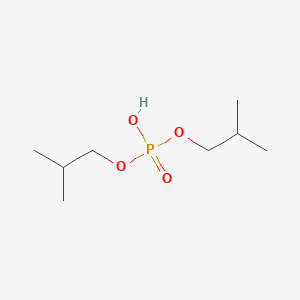
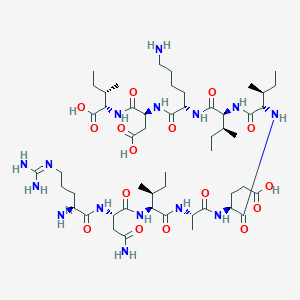
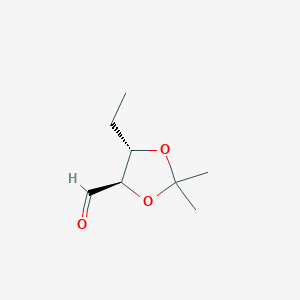

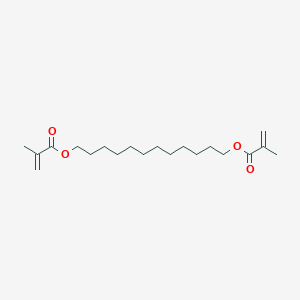
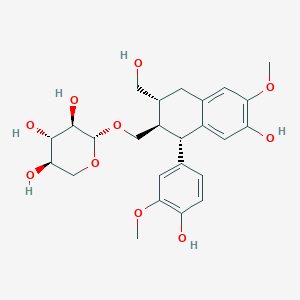
![[4-(Chloromethylsulfonyloxy)phenyl] benzoate](/img/structure/B49219.png)